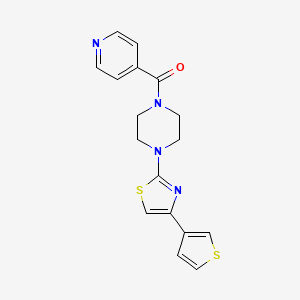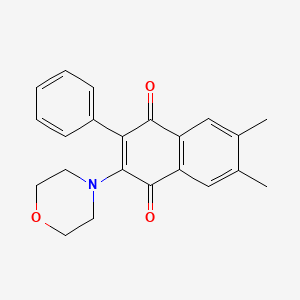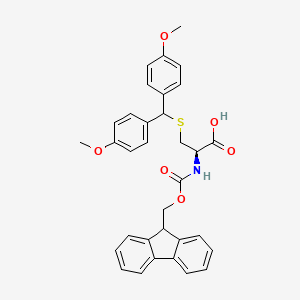
4-(吡啶-4-基)-1-(4-(4-(噻吩-3-基)噻唑-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures, including pyridine, thiophene, thiazole, and piperazine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学研究应用
Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-pyridylboronic acid with 4-(4-bromothiophen-3-yl)thiazole in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with piperazine and methanone under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the employment of green chemistry principles to minimize waste and improve yield .
化学反应分析
Types of Reactions: Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions[][4].
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
作用机制
The mechanism of action of Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
相似化合物的比较
- Pyridin-4-yl(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Pyridin-4-yl(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Pyridin-4-yl(4-(4-(benzothiazol-2-yl)piperazin-1-yl)methanone)
Comparison: Compared to these similar compounds, Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone exhibits unique properties due to the presence of the thiophene and thiazole rings. These rings contribute to its distinct electronic and steric characteristics, which can influence its biological activity and interactions with molecular targets .
属性
IUPAC Name |
pyridin-4-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-16(13-1-4-18-5-2-13)20-6-8-21(9-7-20)17-19-15(12-24-17)14-3-10-23-11-14/h1-5,10-12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHTMYQYCZSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)


![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)





